REACTION_SMILES
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[Br:1][c:2]1[c:3]([N:12]2[CH2:13][CH2:14][N:15]([CH:18]([CH3:19])[c:20]3[cH:21][cH:22][cH:23][cH:24][n:25]3)[CH2:16][CH2:17]2)[c:4]([N+:9](=[O:10])[O-:11])[c:5]([NH2:8])[n:6][cH:7]1.[Br:54][c:55]1[c:56]([Cl:57])[c:58]([N+:59]([O-:60])=[O:61])[c:62]([NH2:63])[n:64][cH:65]1.[Br:72][c:73]1[cH:74][cH:75][cH:76][cH:77][n:78]1.[CH2:66]1[NH:67][CH2:68][CH2:69][NH:70][CH2:71]1.[CH:79]([OH:80])([CH3:81])[CH3:82].[CH:83]([N:84]([CH2:85][CH3:86])[CH:87]([CH3:88])[CH3:89])([CH3:90])[CH3:91].[Cl:98][CH2:99][Cl:100].[F:47][C:48]([F:49])([F:50])[C:51]([OH:52])=[O:53].[cH:92]1[cH:93][cH:94][n:95][cH:96][cH:97]1.[n:26]1[cH:27][cH:28][c:29]([CH:32]([N:33]2[CH2:34][CH2:35][N:36]([C:37]([O:38][C:39]([CH3:40])([CH3:41])[CH3:42])=[O:43])[CH2:44][CH2:45]2)[CH3:46])[cH:30][cH:31]1>>[Br:1][c:2]1[c:3]([N:12]2[CH2:13][CH2:14][N:15]([CH:18]([CH3:19])[c:29]3[cH:28][cH:27][n:26][cH:31][cH:30]3)[CH2:16][CH2:17]2)[c:4]([N+:9](=[O:10])[O-:11])[c:5]([NH2:8])[n:6][cH:7]1
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Name
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CC(c1ccccn1)N1CCN(c2c(Br)cnc(N)c2[N+](=O)[O-])CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(c1ccccn1)N1CCN(c2c(Br)cnc(N)c2[N+](=O)[O-])CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ncc(Br)c(Cl)c1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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CC(c1ccncc1)N1CCN(C(=O)OC(C)(C)C)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(c1ccncc1)N1CCN(C(=O)OC(C)(C)C)CC1
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Name
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Type
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product
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Smiles
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CC(c1ccncc1)N1CCN(c2c(Br)cnc(N)c2[N+](=O)[O-])CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |